molecular formula C15H17NOS B374876 4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol

4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol

Cat. No.: B374876
M. Wt: 259.4g/mol
InChI Key: OIKIFYSCQKTWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol is a chemical compound with a complex structure that includes both an amino group and a sulfanylphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein interactions.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and sulfanylphenol group may play a role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfanylphenol derivatives and amino-substituted phenyl compounds. These compounds may have similar structures but differ in their functional groups or substituents.

Uniqueness

4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H17NOS

Molecular Weight

259.4g/mol

IUPAC Name

4-[2-(2-aminopropyl)phenyl]sulfanylphenol

InChI

InChI=1S/C15H17NOS/c1-11(16)10-12-4-2-3-5-15(12)18-14-8-6-13(17)7-9-14/h2-9,11,17H,10,16H2,1H3

InChI Key

OIKIFYSCQKTWEY-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N

Canonical SMILES

CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N

Origin of Product

United States

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